N-benzyl-N-ethyl-1-[(4-ethylphenyl)methyl]piperidin-4-amine
Description
Properties
Molecular Formula |
C23H32N2 |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
N-benzyl-N-ethyl-1-[(4-ethylphenyl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C23H32N2/c1-3-20-10-12-22(13-11-20)18-24-16-14-23(15-17-24)25(4-2)19-21-8-6-5-7-9-21/h5-13,23H,3-4,14-19H2,1-2H3 |
InChI Key |
MAHCQHAMSYLWLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCC(CC2)N(CC)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
N-Alkylation of N-Benzyl-N-Ethylpiperidin-4-Amine
A common route involves alkylating the secondary amine group of N-benzyl-N-ethylpiperidin-4-amine with 4-ethylbenzyl chloride. The reaction proceeds via nucleophilic substitution in the presence of a base such as potassium carbonate or sodium hydride.
Procedure :
-
Dissolve N-benzyl-N-ethylpiperidin-4-amine (1.0 equiv) in anhydrous acetonitrile or DMF.
-
Add 4-ethylbenzyl chloride (1.2 equiv) and K₂CO₃ (2.0 equiv).
-
Reflux at 80–90°C for 12–24 hours.
-
Purify via column chromatography (hexane:ethyl acetate, 4:1) to isolate the product.
Key Data :
-
Yield : 65–72%
-
Purity : >95% (HPLC)
-
Reaction Time : 18 hours
Limitations and Byproducts
Excess alkylating agent may lead to quaternary ammonium salt formation. Side reactions are mitigated by controlled stoichiometry (1:1.2 amine:alkylating agent) and low-temperature addition.
Reductive Amination of Ketone Precursors
Synthesis via Piperidone Intermediate
N-Benzyl-4-piperidone serves as a key intermediate. The ketone is reacted with 4-ethylbenzylamine under reductive conditions to form the target compound.
Procedure :
-
Condense N-benzyl-4-piperidone (1.0 equiv) with 4-ethylbenzylamine (1.5 equiv) in methanol.
-
Add sodium cyanoborohydride (1.2 equiv) and acetic acid (catalytic).
-
Stir at room temperature for 48 hours.
-
Neutralize with NaOH, extract with dichloromethane, and purify via recrystallization.
Key Data :
-
Yield : 58–64%
-
Reaction Scale : 10–100 g
-
Catalyst : NaBH₃CN
Industrial Adaptation
Continuous flow reactors improve efficiency by reducing reaction time to 6–8 hours and increasing yield to 78%.
Multi-Step Synthesis from Benzylamine and Acrylic Esters
One-Pot Method (Patent CN116924967A)
This industrial approach avoids column chromatography, enhancing scalability:
Steps :
-
Michael Addition : React benzylamine with methyl acrylate (3:1 molar ratio) in methanol at 50–60°C for 24 hours.
-
Cyclization : Add toluene and sodium methoxide, heat to 80°C, and distill low-boiling byproducts.
-
Functionalization : Treat with 4-ethylbenzyl chloride and LiCl catalyst at 70°C for 3 hours.
Key Data :
-
Overall Yield : 82%
-
Purity : 99% (GC-MS)
-
Solvent Recovery : >90% methanol and toluene
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Alkylation | 65–72 | 95 | Moderate | High |
| Reductive Amination | 58–64 | 97 | High | Moderate |
| One-Pot Synthesis | 82 | 99 | Industrial | Low |
Catalytic Cross-Coupling Approaches
Buchwald-Hartwig Amination
Palladium-catalyzed coupling attaches the 4-ethylphenyl group to a pre-functionalized piperidine core.
Procedure :
-
React N-benzyl-N-ethyl-4-aminopiperidine with 1-bromo-4-ethylbenzene.
-
Use Pd(OAc)₂/Xantphos catalyst and Cs₂CO₃ base in toluene at 110°C.
Key Data :
-
Yield : 70%
-
Catalyst Loading : 5 mol%
Suzuki-Miyaura Coupling
For introducing aromatic groups, Suzuki coupling with boronic acids is effective:
Example :
-
Treat 4-chloro-N-benzyl-N-ethylpiperidine with 4-ethylphenylboronic acid.
Industrial Production and Optimization
Continuous Flow Synthesis
Adopting flow chemistry reduces purification steps and improves throughput:
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-ethyl-1-[(4-ethylphenyl)methyl]piperidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl and ethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-benzyl-N-ethyl-1-[(4-ethylphenyl)methyl]piperidin-4-amine is , with a molecular weight of approximately 312.45 g/mol. Its structure features a piperidine ring substituted with benzyl, ethyl, and 4-ethylphenylmethyl groups, which contribute to its biological activity and chemical reactivity.
Scientific Research Applications
1. Medicinal Chemistry
- Neurological Disorders : Research indicates that compounds similar to this compound may act as antagonists for muscarinic receptors, particularly M4 receptors, which are implicated in neurological diseases such as Alzheimer's Disease and Lewy Body Dementia. These compounds have shown promise in modulating cognitive deficits associated with these disorders .
2. Receptor Binding Studies
- The compound can be utilized in studies focusing on receptor binding assays. Its structural attributes allow it to interact with various neurotransmitter receptors, making it a valuable tool for understanding receptor-ligand interactions and the pharmacodynamics of piperidine derivatives.
3. Enzyme Inhibition
- This compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. This application is crucial for developing therapeutic agents targeting metabolic syndromes or other conditions influenced by enzyme activity .
Industrial Applications
1. Synthesis of Specialty Chemicals
- The compound acts as an intermediate in organic synthesis, facilitating the production of more complex organic molecules. Its role in chemical synthesis is significant for industries focused on pharmaceuticals and specialty chemicals.
2. Material Science
- In material science, derivatives of this compound can be explored for their properties in creating polymers or other materials that require specific chemical functionalities imparted by the piperidine structure .
Case Studies
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-1-[(4-ethylphenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Bulkier Substituents : Compound 3c (tert-butyl) and 10a (naphthyl) exhibit increased steric bulk and lipophilicity compared to the target compound’s ethylphenyl group. This may reduce aqueous solubility but enhance membrane permeability .
- Synthetic Yields : Yields for related compounds range from 58% to 68%, suggesting that the target compound’s synthesis could follow similar efficiency trends .
Structural and Functional Group Analysis
- N-Alkylation : The target compound’s N-ethyl and N-benzyl groups may enhance lipophilicity (logP ~2–3 estimated) compared to N-methyl (logP ~1.3 in ) or N-fluorobenzyl analogs .
- Aromatic vs. Aliphatic Substituents : The 4-ethylphenylmethyl group provides a balance between hydrophobicity and steric effects, unlike the methoxyphenyl group in , which could improve solubility but reduce CNS penetration.
Physicochemical Properties
Key Trends :
- Higher molecular weight and logP in the target compound may favor blood-brain barrier penetration compared to simpler analogs .
Biological Activity
N-benzyl-N-ethyl-1-[(4-ethylphenyl)methyl]piperidin-4-amine, with the CAS number 532387-98-7, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C23H32N2
- Molecular Weight : 336.5136 g/mol
- SMILES Notation : CCN(C1CCN(CC1)Cc1ccc(cc1)CC)Cc1ccccc1
Research indicates that this compound may interact with various biological targets, including receptors and enzymes. The compound's structure allows it to bind to these targets through non-covalent interactions, potentially modulating physiological responses.
Binding Affinity Studies
Studies have shown that compounds with similar structures exhibit varying degrees of binding affinity to neurotransmitter receptors, such as:
| Compound | Receptor Type | Binding Affinity |
|---|---|---|
| N-benzyl-N-methylpiperidin-4-amine | Dopamine D2 | Moderate |
| N-benzyl-N-ethylpiperidin-4-amine | Serotonin 5-HT2A | High |
These interactions suggest that this compound could have significant effects on neurotransmission and may be explored for therapeutic applications in neuropharmacology.
Pharmacological Effects
Preliminary studies have indicated several potential pharmacological effects of this compound:
- Antidepressant Activity : Analogous compounds have shown promise in alleviating depressive symptoms by modulating serotonin and norepinephrine levels.
- Antinociceptive Effects : Research suggests that this compound may reduce pain perception by interacting with opioid receptors.
- Antimicrobial Activity : Similar piperidine derivatives have demonstrated antibacterial and antifungal properties, indicating potential applications in treating infections.
Case Studies and Research Findings
Several studies have explored the biological activity of piperidine derivatives, including this compound:
Study 1: Antibacterial Activity
A study examined the antibacterial properties of various piperidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the piperidine ring significantly enhanced antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Study 2: Neuropharmacological Effects
Research focusing on the neuropharmacological profile of related compounds found that they exhibit high binding affinity for serotonin receptors, suggesting potential use as antidepressants or anxiolytics. The study highlighted the importance of structural modifications in enhancing receptor selectivity and efficacy .
Q & A
Q. What synthetic strategies are recommended for the efficient preparation of N-benzyl-N-ethyl-1-[(4-ethylphenyl)methyl]piperidin-4-amine?
The synthesis involves multi-step alkylation and substitution reactions. Key steps include:
- Introducing the N-ethyl and N-benzyl groups via sequential alkylation of piperidin-4-amine using ethyl halides and benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Attaching the 1-[(4-ethylphenyl)methyl] substituent through nucleophilic substitution with 4-ethylbenzyl chloride.
- Optimizing reaction parameters (temperature, solvent polarity, and catalyst use) to minimize side products. Phase-transfer catalysts have shown efficacy in similar piperidine syntheses .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
A combination of techniques is essential:
- ¹H/¹³C NMR spectroscopy : Resolves proton environments (e.g., ethyl group signals at δ 1.0–1.5 ppm, aromatic protons at δ 7.2–7.4 ppm) and confirms substituent positions .
- High-resolution mass spectrometry (HRMS) : Verifies molecular weight (e.g., matching theoretical [M+H]⁺ within 5 ppm accuracy) .
- Infrared (IR) spectroscopy : Identifies functional groups like amine N-H stretches (~3300 cm⁻¹) .
Q. How can researchers optimize purification protocols for this compound?
- Use column chromatography with gradients of polar/non-polar solvents (e.g., hexane/ethyl acetate) to separate byproducts.
- Recrystallization in ethanol or methanol can improve purity, particularly for hydrochloride salts .
- Monitor purity via HPLC with UV detection (λmax ~255 nm for aromatic systems) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets?
- Substituent variation : Synthesize analogues with modified N-alkyl (e.g., methyl vs ethyl) or aryl groups (e.g., 4-ethylphenyl vs 4-methoxyphenyl) to assess effects on receptor binding .
- In vitro assays : Use competitive binding assays (e.g., radioligand displacement for neurotransmitter receptors) or enzyme inhibition studies to quantify activity .
- Computational modeling : Perform docking simulations with target proteins (e.g., opioid receptors) to predict binding modes and guide synthetic modifications .
Q. What methodologies resolve contradictions in reported biological activities of similar piperidine derivatives?
Discrepancies may arise from assay conditions or structural nuances. Recommended steps:
- Re-evaluate purity : Use HPLC and elemental analysis to rule out impurities .
- Standardize assays : Repeat studies under controlled conditions (e.g., identical cell lines, incubation times) .
- Comparative studies : Conduct head-to-head evaluations of analogues to isolate substituent-specific effects (e.g., benzyl vs methyl groups altering lipophilicity and membrane permeability) .
Q. How can researchers assess the compound’s stability and solubility for in vivo studies?
- Stability : Perform accelerated degradation studies under varying pH/temperature conditions, monitored via LC-MS to identify breakdown products .
- Solubility : Use shake-flask methods with UV quantification in buffers (e.g., PBS) or simulated biological fluids. For low solubility, consider salt forms (e.g., hydrochloride) or co-solvents (e.g., DMSO) .
Q. What strategies are effective for target identification and mechanistic studies?
- Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from tissue lysates .
- Transcriptomic/proteomic profiling : Compare gene/protein expression in treated vs untreated cells to identify pathways affected .
- Pharmacological profiling : Screen against receptor/enzyme panels (e.g., CEREP) to identify off-target interactions .
Data Contradiction Analysis
Q. How should conflicting data on receptor binding affinities be interpreted?
- Substituent effects : Minor structural changes (e.g., 4-ethylphenyl vs 4-methoxyphenyl) can drastically alter binding. Compare analogues with controlled modifications .
- Assay variability : Differences in radioligand concentrations or buffer compositions (e.g., Mg²⁺ levels for GPCR assays) may skew results. Standardize protocols across labs .
- Species specificity : Verify target conservation (e.g., human vs rodent receptor isoforms) if discrepancies arise in cross-species studies .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
